Avoralstat is a small-molecule inhibitor of plasma kallikrein, a serine protease involved in the kallikrein-kinin system. [, , , ] This system plays a role in inflammation, blood pressure regulation, and pain. Avoralstat is investigated for its potential to treat hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of swelling. [, , , ] Avoralstat's potential to inhibit TMPRSS2, a human protease involved in SARS-CoV-2 entry, has also garnered interest for its potential as a prophylactic treatment against COVID-19. [, ]
The synthesis of avoralstat involves several key steps that utilize organic chemistry techniques to achieve the desired molecular structure. One method described includes the use of bromination reactions followed by alkylation processes. For instance, starting from piperonal, a series of reactions including bromination in glacial acetic acid leads to the formation of intermediates that are subsequently transformed into avoralstat through multiple purification steps .
The synthesis can be summarized as follows:
These steps highlight the complexity and precision required in synthesizing avoralstat, ensuring high purity and yield for further pharmacological studies.
Avoralstat's molecular structure can be represented by its chemical formula, which is CHBrNO. The compound features a unique arrangement that allows it to effectively interact with plasma kallikrein. Notable structural elements include:
Avoralstat undergoes specific chemical reactions that are critical for its function as an inhibitor. It primarily acts as a competitive inhibitor of plasma kallikrein, binding reversibly to the active site of the enzyme. This interaction prevents the substrate from accessing the active site, thereby inhibiting enzymatic activity.
Key reaction characteristics include:
The mechanism of action for avoralstat involves its competitive inhibition of plasma kallikrein. By binding to the active site of the enzyme, avoralstat effectively reduces the production of bradykinin, a potent vasodilator responsible for angioedema symptoms.
Data from preclinical studies indicate that avoralstat significantly reduces bradykinin levels in vivo, supporting its potential as an effective treatment option .
Avoralstat exhibits several physical and chemical properties relevant to its pharmaceutical application:
Avoralstat is primarily investigated for its therapeutic applications in treating hereditary angioedema. Clinical trials have shown promising results regarding its efficacy in preventing attacks and managing symptoms:
C1-INH is a multifunctional serpin that regulates key proteolytic cascades:
SERPING1 mutations (over 809 documented variants) cause HAE through two mechanisms:
These mutations follow autosomal dominant inheritance with incomplete penetrance. Approximately 5.6% arise de novo. Pathogenic variants include small deletions/duplications (44.5%), missense mutations (32.2%), and splice-site alterations (14.3%). The p.Thr309Lys/Arg and p.Lys311Glu mutations in Factor XII and plasminogen genes, respectively, explain some cases of HAE with normal C1-INH [3] [6] [8]. C1-INH deficiency permits uncontrolled activation of the contact system, culminating in excessive bradykinin generation and edema [4].
The KKS is a plasma protease cascade whose dysregulation directly drives HAE attacks:
Table 1: Key Components of the Kallikrein-Kinin System
| Component | Function | Regulation by C1-INH |
|---|---|---|
| Factor XII (FXII) | Zymogen initiating contact activation | Direct inhibition of FXIIa |
| Plasma Kallikrein (PKa) | Cleaves HK to release bradykinin | Primary inhibitor (Ki = 1.2 nM) |
| High-Molecular-Weight Kininogen (HK) | Bradykinin precursor and cofactor for PK/FXII binding | Indirectly protected from cleavage |
| Bradykinin (BK) | Vasoactive nonapeptide inducing edema | Degraded by ACE, APP, CPN |
C1-INH is the major physiological inhibitor of PKa and FXIIa, with second-order rate constants of 1.2 × 10⁷ M⁻¹s⁻¹ and 2.5 × 10⁶ M⁻¹s⁻¹, respectively. In C1-INH deficiency, PKa activity increases 10- to 20-fold, amplifying BK production. BK half-life extends due to reduced degradation by angiotensin-converting enzyme (ACE) and aminopeptidase P (APP), exacerbating edema [5] [6] [8].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2